2-[(Diisopropylamino)carbonyl]phenylboronic acid molecular structure
2-[(Diisopropylamino)carbonyl]phenylboronic acid molecular structure
[1]
Executive Summary
2-[(Diisopropylamino)carbonyl]phenylboronic acid (CAS: 103681-98-7) is a specialized organoboron compound characterized by a phenyl ring substituted with a boronic acid moiety and a bulky ortho-amide group.[1][2] Unlike simple phenylboronic acids, this molecule exhibits unique reactivity and stability profiles driven by the synergistic steric and electronic effects of the diisopropylamide functionality.
This guide details the molecular architecture, directed synthesis, and application of this compound in high-value organic synthesis (e.g., Suzuki-Miyaura cross-coupling) and chemical biology (e.g., carbohydrate sensing).[1]
Molecular Architecture & Properties[1][3][4]
Structural Components
The molecule consists of three distinct functional zones that dictate its behavior:
-
Boronic Acid Head (-B(OH)₂): The Lewis acidic center responsible for reversible covalent interactions with diols and transmetallation in catalysis.[1]
-
Diisopropylamide Group (-CON(iPr)₂): A bulky, electron-withdrawing group (EWG) located ortho to the boron.[1]
-
Phenyl Scaffold: The aromatic linker.[1]
| Property | Value / Description |
| Molecular Formula | C₁₃H₂₀BNO₃ |
| Molecular Weight | 249.11 g/mol |
| CAS Number | 103681-98-7 |
| Electronic Effect | Amide is electron-withdrawing (inductive), lowering the pKa of the boronic acid.[1] |
| Steric Environment | High steric hindrance due to ortho-diisopropyl groups.[1] |
Intramolecular Interactions (The "Ortho Effect")
A critical feature of ortho-substituted phenylboronic acids is the potential for intramolecular coordination.[1]
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B-O Coordination: In this molecule, the carbonyl oxygen of the amide can donate electron density to the empty p-orbital of the boron atom. This forms a pseudo-5-membered ring, stabilizing the boronic acid against protodeboronation but potentially reducing its Lewis acidity towards external nucleophiles.[1]
-
Steric Locking: The bulky diisopropyl groups force the amide bond to rotate out of the phenyl plane to minimize A(1,3) strain.[1][3] This conformation favors the proximity of the carbonyl oxygen to the boron center.
Figure 1: Mechanistic view of the intramolecular B-O coordination stabilized by steric locking.
Synthesis: Directed Ortho Metalation (DoM)[1][6][7][8]
The most robust route to 2-[(diisopropylamino)carbonyl]phenylboronic acid is via Directed Ortho Metalation (DoM) .[1] The N,N-diisopropylamide is a "Tier 1" Directed Metalation Group (DMG) because it coordinates strong bases (alkyllithiums) while its bulk prevents nucleophilic attack on the carbonyl.
Synthetic Pathway[1][3][4][6][9]
-
Precursor: N,N-Diisopropylbenzamide.[1]
-
Lithiating Agent: s-Butyllithium (s-BuLi) or n-BuLi/TMEDA complex.[1]
-
Electrophile: Triisopropyl borate (B(OiPr)₃).[1]
-
Hydrolysis: Acidic quench to release the free boronic acid.[1]
Detailed Protocol
Step 1: Metalation
-
Reagents: N,N-Diisopropylbenzamide (1.0 equiv), s-BuLi (1.2 equiv), anhydrous THF.[1]
-
Conditions: Cool THF solution of amide to -78°C. Add s-BuLi dropwise. Stir for 1 hour at -78°C. The solution typically turns yellow/orange, indicating the formation of the ortho-lithio species.
-
Mechanism: The amide oxygen coordinates the Li cation, directing the deprotonation to the ortho position (Complex Induced Proximity Effect - CIPE).
Step 2: Borylation
-
Reagents: B(OiPr)₃ (1.5 equiv).
-
Conditions: Add borate ester rapidly at -78°C. Allow the mixture to warm to room temperature (RT) overnight.
-
Note: B(OiPr)₃ is preferred over B(OMe)₃ to prevent multiple substitutions or polymerization.[1]
Step 3: Hydrolysis
-
Reagents: 1M HCl (aq).
-
Conditions: Quench the reaction mixture with dilute acid. Extract with EtOAc.[1] The boronic acid may act as an amphiphile; careful pH control (pH ~5-6) during extraction maximizes recovery.[1]
Figure 2: Directed Ortho Metalation (DoM) workflow for synthesis.
Reactivity Profile & Applications
Suzuki-Miyaura Cross-Coupling
This compound is a challenging substrate for Suzuki coupling due to steric hindrance.[1] Standard conditions (Pd(PPh₃)₄/Na₂CO₃) often result in low yields or protodeboronation.[1]
Optimized Conditions for Sterically Hindered Boronic Acids:
-
Catalyst: Pd-PEPPSI-IPr or Pd(OAc)₂/SPhos.[1] These bulky, electron-rich ligands facilitate the oxidative addition and transmetallation steps in crowded environments.[1]
-
Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions preferred to minimize protodeboronation).[1]
-
Solvent: Toluene/Water (10:[1]1) or Dioxane.[1] High temperatures (80-100°C) are required.[1]
Chemical Biology: Carbohydrate Sensing
The electron-withdrawing nature of the amide group lowers the pKa of the boronic acid (typically from ~8.8 to ~7.5-8.0). This pKa shift is critical for sugar sensing at physiological pH (7.4).[1]
-
Mechanism: At pH 7.4, a significant fraction of the boronic acid exists as the tetrahedral boronate anion, which binds 1,2-diols (like glucose) with high affinity.
-
Selectivity: The bulky ortho-amide can impart selectivity for specific saccharides by creating a defined binding pocket.[1]
Experimental Protocols
Protocol A: Synthesis of 2-[(Diisopropylamino)carbonyl]phenylboronic Acid[1]
-
Setup: Flame-dry a 250 mL Schlenk flask and flush with Argon.
-
Dissolution: Add N,N-diisopropylbenzamide (2.05 g, 10 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add s-BuLi (1.3 M in cyclohexane, 9.2 mL, 12 mmol) dropwise over 15 minutes. Maintain temperature < -70°C. Stir for 1 hour.
-
Borylation: Add triisopropyl borate (3.5 mL, 15 mmol) in one portion.
-
Warming: Remove cooling bath and allow to warm to RT over 12 hours.
-
Workup: Quench with 1M HCl (30 mL). Stir for 30 mins. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Recrystallize from Acetonitrile/Water or purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Suzuki Coupling (General Procedure)
-
Reagents: Aryl halide (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv).[1]
-
Solvent: Toluene (0.2 M).[1]
-
Condition: Heat at 100°C for 16 hours under Argon.
References
-
Snieckus, V. (1990).[1] Directed ortho metalation.[1][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] Link[1]
-
Kinoshita, H., et al. (2015).[1] Palladium-Catalyzed Suzuki–Miyaura Coupling of Sterically Hindered Aryl Boronic Acids.[1][8][9] Journal of Organic Chemistry, 80(5), 2704–2712.[1] Link[1]
-
James, T. D., et al. (2006).[1] Boronic acids in saccharide recognition. Chemical Society Reviews, 35, 686-696.[1] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-[(Diisopropylamino)carbonyl]phenylboronic acid.[1][2] Link
Sources
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- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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